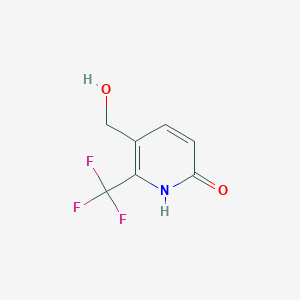

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

Overview

Description

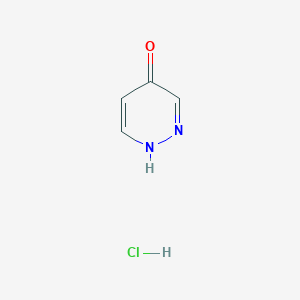

“6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol” is a commercial organic synthesis intermediate . It often appears in its tautomeric ketone form rather than as a pyridine hydroxyl form . It is a white or grayish-white solid powder at room temperature .

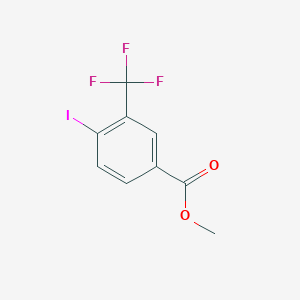

Molecular Structure Analysis

This compound often participates in subsequent transformations in its enol form. It can also obtain a methoxy product that retains the pyridine ring structure under the protection of iodomethane .Physical And Chemical Properties Analysis

“6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol” has a boiling point of 223.7±40.0 °C, a density of 1.398±0.06 g/cm3, and a pKa of 8.03±0.10 . It is slightly soluble in ether solvents and has poor solubility in water .Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of compounds through the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of various compounds, including substituted cyclohexanol derivatives. These compounds demonstrated moderate antifungal activity, with one showing significant potential in antibacterial and antifungal applications due to its higher activity towards Cryptococcus neoformans compared to Nistatin, a standard medical practice antifungal (Rusnac et al., 2020).

Chemical Transformations and Synthetic Methods

Another research avenue is the development of innovative methods to access enantiopure pyridin-3-ones, which are utilized for the synthesis of contiguously substituted pyridines. This research provides a pathway for assembling important pyridine-based building blocks that are significant for constructing biologically relevant molecules, showcasing the compound's utility in facilitating complex organic syntheses (Husain et al., 2011).

Material Science and Catalysis

Research into the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts reveals insights into spin state behavior, which is crucial for materials science, specifically in the development of spintronic devices and magnetic materials (Cook & Halcrow, 2015).

Catalysis and Reaction Mechanisms

The compound also plays a role in the hydroxyl-directed methanolysis of esters, where 2-acyl-4-aminopyridines act as catalysts. This research contributes to understanding the mechanisms behind selectivity in catalytic processes, with implications for developing more efficient synthetic routes in organic chemistry (Sammakia & Hurley, 2000).

Coordination Chemistry and Ligand Design

Additionally, the structural properties and catalytic activity of complexes derived from pyridine-based ligands underscore the importance of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol in designing new catalysts for reactions like aldol coupling, further showcasing its applicability in both coordination chemistry and catalysis (Darbre et al., 2002).

Mechanism of Action

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately call a poison center or doctor/physician (P301 + P310) .

Future Directions

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOZJNVDLVABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol | |

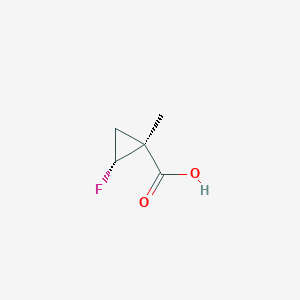

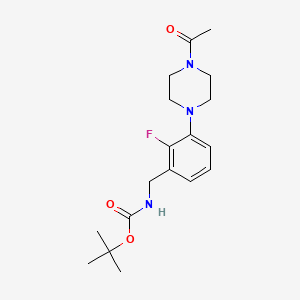

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)

![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)